Kelampayoside B
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Overview
Description
Kelampayoside B is a natural product found in Ilex macropoda and Neolamarckia cadamba with data available.
Scientific Research Applications
1. Chemical Characterization and Medicinal Potential
Kelampayoside B is a phenolic apioglucoside isolated from Anthocephalus chinensis, an Indonesian medicinal plant. Its chemical structure has been elucidated based on chemical and physicochemical properties. This compound, along with others from A. chinensis, contributes to the plant's medicinal value, used traditionally in Indonesia for various ailments (Kitagawa et al., 1996).
2. Synthesis for Research Purposes
There's an established method for the chemical synthesis of this compound, which facilitates its availability for scientific research. This method involves chemoselective glycosylation and subsequent protective group manipulations, highlighting its complex molecular structure and the advanced techniques required for its synthesis (Duynstee et al., 1999).
3. Co-occurrence with Other Compounds
This compound has been found alongside other compounds like nauclealines and naucleosides in Nauclea orientalis. This indicates its potential role in the broader spectrum of the phytochemical composition and possible synergistic effects with other alkaloids (Zhang et al., 2001).
Properties
Molecular Formula |
C29H36O16 |
---|---|
Molecular Weight |
640.6 g/mol |
IUPAC Name |
[(3S,4R,5R)-3,4-dihydroxy-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxolan-3-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H36O16/c1-38-18-9-15(10-19(39-2)25(18)40-3)44-27-24(35)23(34)22(33)20(45-27)11-41-28-26(36)29(37,13-43-28)12-42-21(32)7-5-14-4-6-16(30)17(31)8-14/h4-10,20,22-24,26-28,30-31,33-37H,11-13H2,1-3H3/b7-5+/t20-,22-,23+,24-,26+,27-,28-,29-/m1/s1 |
InChI Key |
CKCXDLPHBUFZPH-YVQWANQJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O)O |
Synonyms |
kelampayoside B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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